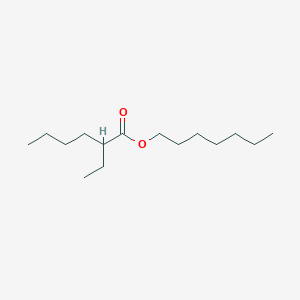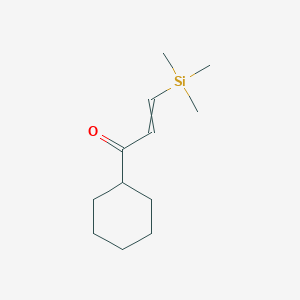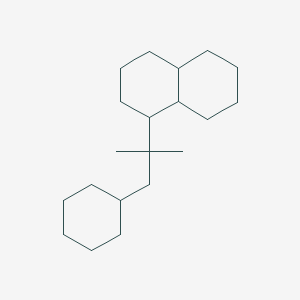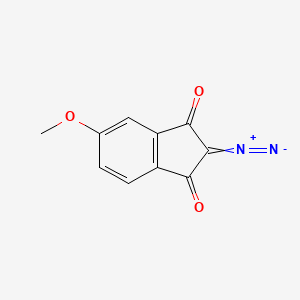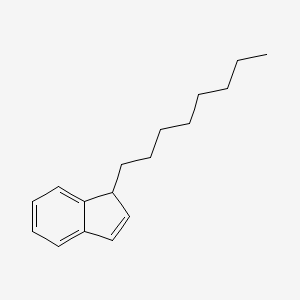
1-Octyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-1H-indene is an organic compound belonging to the indene family It is characterized by an indene core structure with an octyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with octyl halides in the presence of a strong base. This reaction typically occurs under reflux conditions with solvents such as toluene or xylene. Another method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by transition metals like ruthenium or platinum .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and selectivity. The use of palladium-catalyzed Suzuki coupling reactions followed by ring-closing metathesis is a notable method for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring of the indene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Octylindanone or octylindanoic acid.
Reduction: Octylindane.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Octyl-1H-indene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Mecanismo De Acción
The mechanism of action of 1-Octyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Indene: A simpler compound with a similar core structure but without the octyl group.
Indane: A saturated derivative of indene, lacking the double bond in the cyclopentene ring.
1-Methylindane: A methyl-substituted derivative of indane.
Uniqueness of 1-Octyl-1H-indene: this compound stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates .
Propiedades
Número CAS |
113416-62-9 |
|---|---|
Fórmula molecular |
C17H24 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
1-octyl-1H-indene |
InChI |
InChI=1S/C17H24/c1-2-3-4-5-6-7-10-15-13-14-16-11-8-9-12-17(15)16/h8-9,11-15H,2-7,10H2,1H3 |
Clave InChI |
SMJMRBVOQAZKSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







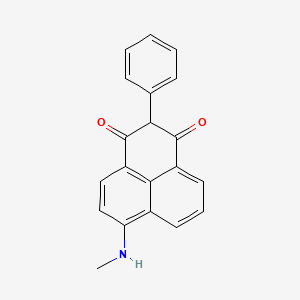
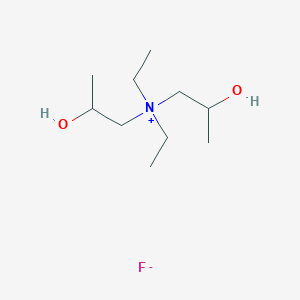

![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
